molecular formula C12H23BrO2 B6224834 tert-butyl 2-bromooctanoate CAS No. 2763999-21-7

tert-butyl 2-bromooctanoate

Cat. No.: B6224834
CAS No.: 2763999-21-7
M. Wt: 279.21 g/mol
InChI Key: ZZBQERLVXBSMGJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromooctanoate is an alkyl ester featuring a bromine atom at the β-position of an octanoic acid backbone, esterified with a tert-butyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine serves as a leaving group. The tert-butyl moiety introduces significant steric bulk, which profoundly influences its reactivity, stability, and interaction with bases or nucleophiles. Its synthesis and applications often require careful optimization to mitigate side reactions such as β-elimination, a common challenge in bromoester chemistry .

Properties

CAS No.

2763999-21-7

Molecular Formula

C12H23BrO2

Molecular Weight

279.21 g/mol

IUPAC Name

tert-butyl 2-bromooctanoate

InChI

InChI=1S/C12H23BrO2/c1-5-6-7-8-9-10(13)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3

InChI Key

ZZBQERLVXBSMGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OC(C)(C)C)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-bromooctanoate can be synthesized through the esterification of 2-bromooctanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Reaction with Tertiary Alkylamines

tert-Butyl 2-bromooctanoate reacts with tertiary alkylamines in a nucleophilic substitution reaction. This reaction typically occurs in the presence of a base and an aprotic solvent . The general reaction can be represented as:

RCH(Br)COOtBu+R3NRCH(NR3)COOtBu+BrR-CH(Br)-COO^t Bu + R'_3N \rightarrow R-CH(NR'_3)-COO^t Bu + Br^-

where R represents the hexyl group and R' represents alkyl groups.

  • Hydrolysis Reactions

The tert-butyl ester group in this compound can undergo hydrolysis under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

In the presence of strong acids, such as trifluoroacetic acid (TFA), the tert-butyl ester group can be cleaved to form the corresponding carboxylic acid :

RCH(Br)COOtBu+H+RCH(Br)COOH+tBu+R-CH(Br)-COO^t Bu + H^+ \rightarrow R-CH(Br)-COOH + ^t Bu^+

This reaction is often used in the deprotection step of synthetic sequences involving tert-butyl esters.

  • tert-Butylation Reactions

While not a direct reaction of this compound, the formation of similar compounds through tert-butylation reactions is relevant to understanding its synthesis and reactivity.

tert-Butylation of Carboxylic Acids

Carboxylic acids can be converted to their tert-butyl esters using various methods. One efficient method involves the use of tert-butyl acetate (t-BuOAc) and a strong acid catalyst, such as bis(trifluoromethanesulfonyl)imide (Tf2NH) :

RCOOH+tBuOAcTf2NHRCOOtBu+AcOHR-COOH + ^t BuOAc \xrightarrow{Tf_2NH} R-COO^t Bu + AcOH

This reaction can potentially be applied to synthesize this compound from 2-bromooctanoic acid.

  • Alkylation Reactions

This compound can participate in alkylation reactions, acting as an electrophile.

α-Alkylation of Malonates

In the presence of a base, this compound can alkylate malonate derivatives. For example :

CH3CH(COOtBu)2+BrCH(C6H13)COOtBuBaseCH3C(COOtBu)2CH(C6H13)COOtBuCH_3CH(COO^t Bu)_2 + Br-CH(C_6H_{13})-COO^t Bu \xrightarrow{Base} CH_3C(COO^t Bu)_2-CH(C_6H_{13})-COO^t Bu

This reaction demonstrates the electrophilic nature of the α-carbon in this compound.

  • Metabolic Reactions

In biological systems, this compound can undergo metabolic transformations.

Cellular Metabolism

When introduced to cellular systems, this compound can interfere with fatty acid metabolism. It has been used in studies to investigate mitochondrial fatty acid β-oxidation . The compound may undergo the following transformations:

  • Hydrolysis of the tert-butyl ester

  • Activation to the corresponding CoA ester

  • Attempted β-oxidation, potentially inhibiting the process due to the presence of the bromine atom

Reaction TypeConditionsProductsReference
Nucleophilic SubstitutionTertiary alkylamines, base, aprotic solventtert-Butyl 2-(trialkylamino)octanoate
Acid-Catalyzed HydrolysisStrong acid (e.g., TFA)2-Bromooctanoic acid
α-AlkylationMalonate derivative, baseα-Alkylated malonate
Cellular MetabolismBiological systemsVarious metabolites

Scientific Research Applications

tert-Butyl 2-bromooctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-bromooctanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the bromine atom can participate in substitution reactions. These reactions are facilitated by the presence of nucleophiles or reducing agents, which target the electrophilic carbon atoms in the molecule .

Comparison with Similar Compounds

Structural and Physical Properties

The tert-butyl group (C(CH₃)₃) imparts distinct structural and physical characteristics compared to smaller esters like methyl or ethyl 2-bromooctanoate. Key differences include:

Compound Molecular Formula Molecular Weight Boiling Point (Estimated) Solubility Profile
tert-Butyl 2-bromooctanoate C₁₂H₂₃BrO₂ 287.2 High (low volatility) Lipophilic, low polarity
Methyl 2-bromooctanoate C₉H₁₇BrO₂ 237.13 Moderate Moderate polarity
Ethyl 2-bromooctanoate C₁₀H₁₉BrO₂ 251.16 Moderate to high Similar to methyl ester

The tert-butyl derivative’s higher molecular weight and steric bulk reduce its volatility and enhance lipophilicity, making it less soluble in polar solvents compared to methyl or ethyl analogs.

Reactivity in Substitution vs. Elimination Reactions

  • Substitution (SN2) :
    The tert-butyl group creates steric hindrance around the electrophilic carbon, slowing backside attack in SN2 reactions. Methyl and ethyl esters, with smaller alkoxy groups, exhibit faster substitution rates under similar conditions .
  • Elimination (E2): β-Elimination is influenced by base strength and temperature. For ethyl 2-bromooctanoate, elevated temperatures and bulky bases (e.g., triethylamine) promote elimination to form α,β-unsaturated esters (Michael acceptors). The tert-butyl ester’s steric bulk may partially hinder base access to β-hydrogens, reducing elimination byproducts compared to ethyl analogs. However, prolonged reaction times are often necessary to achieve full conversion at lower temperatures .

Stability and Handling Considerations

  • Stability :
    The tert-butyl ester’s steric shielding enhances stability against hydrolysis and thermal degradation compared to methyl/ethyl esters.
  • In contrast, methyl and ethyl analogs may have better-characterized hazards, such as irritancy and volatility risks .

Research Findings and Practical Implications

Key Research Insights

  • Ethyl 2-bromooctanoate’s elimination propensity underscores the need for precise temperature control in bromoester reactions. tert-Butyl derivatives may offer marginal improvements in selectivity but require extended reaction times .
  • Methyl 2-bromooctanoate’s lower molecular weight and polarity make it preferable for reactions requiring rapid kinetics, albeit with stricter temperature monitoring to curb elimination .

Data-Driven Recommendations

Parameter tert-Butyl Ester Methyl/Ethyl Esters
Optimal Reaction Temp. 0–25°C 20–40°C (with caution)
Base Selection Less bulky (e.g., pyridine) Triethylamine (controlled)
Byproduct Mitigation Steric hindrance reduces elimination Requires lower base ratios

Biological Activity

Tert-butyl 2-bromooctanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C10H19BrO2
  • Molecular Weight : 237.17 g/mol
  • CAS Number : 88987-42-2

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors involved in metabolic processes. Research indicates that it may influence lipid metabolism and has potential applications in treating metabolic disorders.

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that the compound effectively reduced cell viability in breast cancer cells through the activation of caspase pathways.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. In vitro assays revealed that it possesses significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Study on Lipid Metabolism

A notable study examined the effects of this compound on lipid storage in cultured rat hepatocytes. The research found that the compound inhibited diacylglycerol acyltransferase, an enzyme critical for triglyceride synthesis, thereby reducing lipid accumulation in liver cells . This suggests a potential role in managing conditions such as non-alcoholic fatty liver disease.

Anticancer Efficacy in Animal Models

In vivo studies using mouse models have shown that this compound can significantly reduce tumor size when administered alongside standard chemotherapy agents. The combination therapy demonstrated enhanced efficacy compared to monotherapy, highlighting the compound's potential as an adjunct treatment in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compound Anticancer, AntimicrobialInhibits cell growth, disrupts membranes
Bromooctanoic acid AntimicrobialDisrupts bacterial cell walls
Octanoic acid Antimicrobial, AntifungalAlters membrane permeability

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl 2-bromooctanoate, and how can reaction efficiency be optimized?

  • Methodology : this compound can be synthesized via esterification of 2-bromooctanoic acid with tert-butanol under acid catalysis (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid). Alternatively, bromination of tert-butyl octenoate using HBr or N-bromosuccinimide (NBS) in the presence of a radical initiator may be employed. Optimization involves monitoring reaction progress via TLC or GC-MS, controlling temperature to minimize side reactions (e.g., elimination), and using anhydrous conditions to prevent hydrolysis .
  • Key Parameters : Reaction yields improve with excess tert-butanol (3–5 eq.) and reflux in non-polar solvents (e.g., toluene). Post-synthesis purification via flash chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify ester carbonyl (δ ~165–175 ppm in ¹³C), tert-butyl group (δ ~1.2–1.4 ppm in ¹H), and brominated carbon (δ ~30–40 ppm in ¹³C).
  • IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Br bond (~550–650 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and characteristic fragmentation patterns (e.g., loss of tert-butoxy group).
    • Challenges : Overlapping signals due to conformational flexibility may require low-temperature NMR or 2D techniques (e.g., COSY, HSQC) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Storage : Keep in airtight containers at 2–8°C in a well-ventilated area, away from heat sources or ignition .
  • Handling : Use explosion-proof equipment, grounded metal containers, and non-sparking tools. Wear nitrile gloves, goggles, and a lab coat.
  • Exposure Control : Implement fume hoods for synthesis/purification and use respirators (e.g., OV/AG-P2 filters) if aerosolization occurs .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of the bromine atom in nucleophilic substitution (SN2/SN1) reactions?

  • Mechanistic Analysis : The tert-butyl group creates steric hindrance, destabilizing the transition state in SN2 mechanisms (backside attack). This favors SN1 pathways (if feasible) or alternative mechanisms like elimination. Computational studies (DFT) can model transition states, while kinetic experiments (e.g., varying nucleophile concentration) differentiate between SN1/SN2 .
  • Experimental Design : Compare reaction rates with less hindered analogs (e.g., methyl 2-bromooctanoate) under identical conditions. Monitor byproduct formation (e.g., alkenes) via GC-MS.

Q. What analytical challenges arise in assessing the enantiomeric purity of this compound, and how can they be resolved?

  • Challenges : The molecule lacks a chiral center but may exhibit atropisomerism due to restricted rotation around the ester bond. Standard chiral columns (e.g., Chiralcel OD-H) may fail to resolve conformers.
  • Solutions : Use dynamic NMR at variable temperatures (-40°C to 25°C) to study rotational barriers. Alternatively, derivatize with a chiral auxiliary (e.g., Mosher’s acid) and analyze via ¹H NMR .

Q. How does this compound perform as an alkylating agent in cross-coupling reactions compared to other brominated esters?

  • Comparative Study : Evaluate its efficiency in Suzuki-Miyaura couplings using Pd catalysts. Key metrics include yield, reaction time, and byproduct formation. The tert-butyl group may reduce reactivity due to steric hindrance but improve stability against hydrolysis.
  • Data Interpretation : Contrast results with methyl or benzyl 2-bromooctanoate. Use kinetic studies (e.g., time-resolved NMR) to quantify transmetallation rates .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., divergent yields) when using this compound?

  • Troubleshooting Framework :

Variable Control : Replicate studies with identical reagents (source, purity), solvents (dryness), and equipment (reactor type).

Byproduct Analysis : Use LC-MS to identify impurities (e.g., tert-butyl alcohol from ester hydrolysis).

Computational Validation : Perform DFT calculations to assess solvent effects or intermediate stability .

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